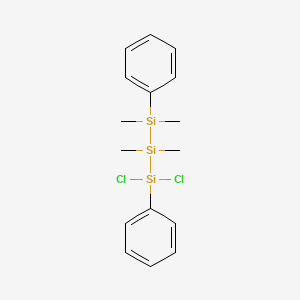
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane is a unique organosilicon compound characterized by its complex structure, which includes two phenyl groups and three silicon atoms
Méthodes De Préparation
The synthesis of 1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with dichlorosilane derivatives to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically involve the use of hydride donors, leading to the formation of silanes.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents like organolithium or Grignard reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and organometallic reagents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in the field of silicon-based therapeutics.
Industry: It is used in the production of high-performance materials, such as silicone resins and coatings, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane exerts its effects involves interactions with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with other elements, influencing the reactivity and stability of the resulting molecules. This property is particularly useful in catalysis and material science, where the compound can act as a catalyst or a building block for more complex structures.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2,2,3,3-tetramethyl-1,3-diphenyltrisilane can be compared with other similar organosilicon compounds, such as:
1,1-Dichloro-2,2,3,3-tetramethylcyclopropane: This compound has a similar chlorinated structure but lacks the phenyl groups and additional silicon atoms.
1,1,3,3-Tetramethyldisiloxane: This compound contains two silicon atoms and is used in similar applications but has different reactivity due to the presence of oxygen atoms.
Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-: Another related compound with a similar backbone but different functional groups, leading to varied applications and reactivity.
Propriétés
Numéro CAS |
184847-84-5 |
|---|---|
Formule moléculaire |
C16H22Cl2Si3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
dichloro-[[dimethyl(phenyl)silyl]-dimethylsilyl]-phenylsilane |
InChI |
InChI=1S/C16H22Cl2Si3/c1-19(2,15-11-7-5-8-12-15)20(3,4)21(17,18)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
CWZOWEKYPYEWEK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)[Si](C2=CC=CC=C2)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


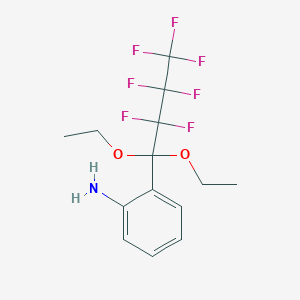
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
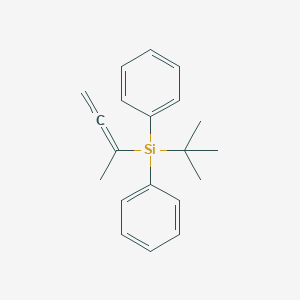
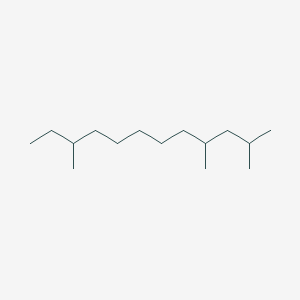
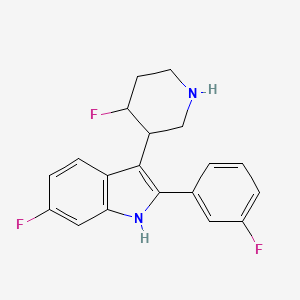
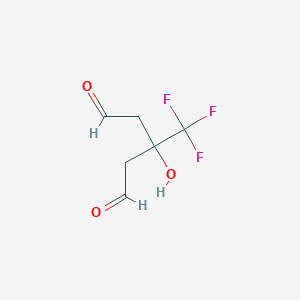
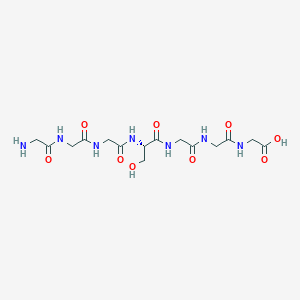
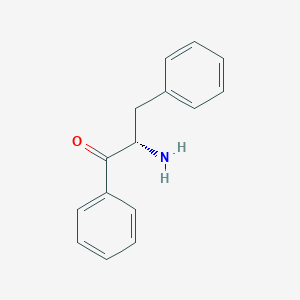
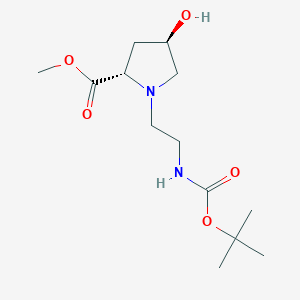
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![1-(4-methoxyphenyl)-N-[4-[(4-methoxyphenyl)methylideneamino]butyl]methanimine](/img/structure/B14254704.png)
![3-({[4,4-Dimethyl-3-(trimethoxysilyl)pentyl]oxy}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14254713.png)
![[4-(4-Bromophenoxy)phenyl]phosphonic dichloride](/img/structure/B14254723.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
